Cas no 821-11-4 (trans-2-Butene-1,4-diol)

trans-2-Butene-1,4-diol structure
trans-2-Butene-1,4-diol structure
Product Name:trans-2-Butene-1,4-diol
Numéro CAS:821-11-4
Le MF:C4H8O2
Mégawatts:88.1051216125488
MDL:MFCD00063207
CID:724205
PubChem ID:175854
Update Time:2025-11-02

trans-2-Butene-1,4-diol Propriétés chimiques et physiques

Nom et identifiant

    • 2-Butene-1,4-diol,(2E)-
    • trans-2-Butene-1,4-diol
    • (+-)-2t-Brom-cyclopropan-r-carbonsaeure
    • (+-)-trans-2-Brom-cyclopropancarbonsaeure
    • (1SR,2RS)-2-bromocyclopropanecarboxylic acid
    • (E)-1,4-dihydroxy-2-butene
    • (E)-2-butene-1,4-diol
    • 2-BUTENE-1,4-DIOL
    • cis 2-butene-1,4-diol
    • Cyclopropanecarboxylicacid,2-bromo
    • trans-1,4-dihydroxy-2-butene
    • trans-2-bromocyclopropanecarboxylic acid
    • Penitricin C
    • trans-2-Buten-1,4-diol
    • (E)2-Butene-1,4-Diol
    • (E)-but-2-ene-1,4-diol
    • but-2-ene-1,4-diol
    • 2-butene-1,4-diol, (2E)-
    • Agrisynth B2D
    • Caswell No. 120
    • (2E)-2-Butene-1,4-diol
    • 2-Butene, 1,4-dihydroxy-
    • 2-Buten-1,4-diol
    • (2E)-but-2-ene-1,4-diol
    • 1,4-DIHYDROXY-2-BUTENE
    • EPA Pesticide Chemical Code 220100
    • ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • 0P6354W2W1
    • 2-Butene-1,4-diol,c&t
    • (2E)-2-Butene-1
    • (2E)-2-Butene-1,4-diol (ACI)
    • 2-Butene-1,4-diol, (E)- (8CI)
    • 2-Butene-1,4-diol, trans- (6CI)
    • MDL: MFCD00063207
    • Piscine à noyau: 1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
    • La clé Inchi: ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • Sourire: C(/CO)=C\CO

Propriétés calculées

  • Qualité précise: 88.05240
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 6
  • Nombre de liaisons rotatives: 2
  • Complexité: 34.8
  • Le xlogp3: -0.8
  • Surface topologique des pôles: 40.5

Propriétés expérimentales

  • Dense: 1.059±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 25°C(lit.)
  • Point d'ébullition: 127°C/10mmHg(lit.)
  • Point d'éclair: 85.4±16.4 ºC,
  • Indice de réfraction: 1.502 (589.3 nm 20 ºC)
  • Solubilité: Soluble (236 G / l) (25 ºC),
  • Le PSA: 40.46000
  • Le LogP: -0.47280

trans-2-Butene-1,4-diol Informations de sécurité

trans-2-Butene-1,4-diol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B863479-5g
trans-2-Butene-1,4-diol
821-11-4 >95.0%(GC)
5g
¥639.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3384-5g
trans-2-Butene-1,4-diol
821-11-4 95.0%(GC)
5g
¥2120.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3384-1g
trans-2-Butene-1,4-diol
821-11-4 95.0%(GC)
1g
¥495.0 2022-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-5g
(E)-But-2-ene-1,4-diol
821-11-4 95%
5g
¥340.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-250mg
(E)-But-2-ene-1,4-diol
821-11-4 95%
250mg
¥44.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-25g
(E)-But-2-ene-1,4-diol
821-11-4 95%
25g
¥1321.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-1g
(E)-But-2-ene-1,4-diol
821-11-4 95%
1g
¥73.0 2023-09-06
ChemScence
CS-B0322-1g
(E)-But-2-ene-1,4-diol
821-11-4 ≥98.0%
1g
$29.0 2022-04-26
ChemScence
CS-B0322-5g
(E)-But-2-ene-1,4-diol
821-11-4 ≥98.0%
5g
$48.0 2022-04-26
ChemScence
CS-B0322-10g
(E)-But-2-ene-1,4-diol
821-11-4 ≥98.0%
10g
$86.0 2022-04-26

trans-2-Butene-1,4-diol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  neutralized
Référence
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Méthode de production 2

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride ;  1 h, -60 °C → -20 °C
Référence
Synthetic scheme for the preparation of 13C-labeled 2,7-dimethylocta-2,4,6-triene-1,8-dial, the central part of carotenoids
Van Wijk, Arjan A. C.; et al, European Journal of Organic Chemistry, 2002, (24), 4217-4221

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine ,  Silica
Référence
A new, facile method for detrifluoroacetylation of esters with triethylamine pretreated silica gel
Ou, Ligong; et al, Organic Preparations and Procedures International, 1999, 31(3), 333-335

Méthode de production 4

Conditions de réaction
1.1 Reagents: Water Solvents: Water
Référence
Preparation of 2-butene-1,4-diol based on 1,4-dichloro-2-butene
Ovchinnikova, T. F.; et al, Osnovn. Organ. Sintez i Neftekhimiya, 1977, (7), 49-53

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Ruthenium(1+), dichloro[1-[2,6-dimethyl-4-(trimethylammonio)phenyl]-3,5,5-trimet… Solvents: Isopropanol ;  3 h, rt
Référence
Towards Sustainable Catalysis - Highly Efficient Olefin Metathesis in Protic Media Using Phase Labelled Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Catalysts
Nagyhazi, Marton; et al, ChemCatChem, 2020, 12(7), 1953-1957

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Ruthenate(1-), [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-(2-carb… (PEGA resin supported) Solvents: Water-d2
Référence
A solid-supported phosphine-free ruthenium alkylidene for olefin metathesis in methanol and water
Connon, Stephen J.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1873-1876

Méthode de production 7

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  2 h, -10 °C; 16 h, rt
Référence
Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualization of the dopamine transporter with PET
Dolle, Frederic; et al, Bioorganic & Medicinal Chemistry, 2006, 14(4), 1115-1125

Méthode de production 8

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ,  Benzene ;  reflux
Référence
Solid-phase access to polyhydroxypyrrolizidines by 1,3-dipolar cycloaddition of (S)-3-alkoxypyrroline N-oxide to maleate and crotonate derivatives
Pisaneschi, Federica; et al, Tetrahedron Letters, 2002, 43(33), 5711-5714

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(4-methoxy-2-quinolinecarboxylato-κN1… Solvents: Water-d2 ;  > 1 h, rt
Référence
Polycondensation of Butenediol: Synthesis of Telechelic 2-Butene-1,4-diol Oligomers
Kiesewetter, Matthew K.; et al, Journal of the American Chemical Society, 2011, 133(41), 16390-16393

Méthode de production 10

Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  14 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  neutralized
Référence
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Méthode de production 11

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 36 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water ;  0 °C; 30 min, rt
Référence
Design and synthesis of a nucleoside and a phosphonate analogue constructed on a branched-threo-tetrofuranose skeleton
Kiran, Y. B.; et al, Tetrahedron Letters, 2013, 54(30), 3949-3952

Méthode de production 12

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, 65 °C
Référence
First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4
Nshimiyimana, Robert; et al, RSC Advances, 2022, 12(19), 11613-11618

Méthode de production 13

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
Synthesis of stereodefined polysubstituted olefins. 1. Sequential intermolecular reactions involving selective, stepwise insertion of Pd(0) into allylic and vinylic halide bonds. The stereoselective synthesis of disubstituted olefins
Organ, Michael G.; et al, Journal of Organic Chemistry, 2000, 65(23), 7959-7970

Méthode de production 14

Conditions de réaction
1.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Référence
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Méthode de production 15

Conditions de réaction
1.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC][4-[97-(tricyclo[3.… Solvents: Water-d2 ;  24 h, rt
Référence
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Méthode de production 16

Conditions de réaction
1.1 Reagents: Trichloroacetonitrile Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 40 min, 0 °C; 5 min, rt
1.3 Reagents: Boron trifluoride etherate ;  overnight, rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Méthode de production 17

Conditions de réaction
1.1 Solvents: Diethyl ether
Référence
Action of lithium aluminum hydride on acetylenic acids
Benedict, Glen E.; et al, Journal of the American Chemical Society, 1951, 73, 5444-5

Méthode de production 18

Conditions de réaction
1.1 Solvents: Dichloromethane ;  21 h, reflux
Référence
Allyl sulphides in olefin metathesis: catalyst considerations and traceless promotion of ring-closing metathesis
Edwards, Grant A.; et al, Chemical Communications (Cambridge, 2015, 51(3), 515-518

Méthode de production 19

Conditions de réaction
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… ,  1H-Imidazolium, 1,1′-[(25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,… Solvents: Water-d2 ;  24 h, 45 °C
Référence
Metathesis in pure water mediated by supramolecular additives
Brendgen, Thomas; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 303-307

Méthode de production 20

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride
Référence
The regio- and stereochemistry of 1,3-dipolar cycloaddition of a chiral methylenenitrone to 1,2-disubstituted alkenes
Ali, Shaikh A.; et al, Journal of Chemical Research, 2008, (1), 38-47

Méthode de production 21

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium sulfate Solvents: Water
Référence
Dual Palladium(II)/Tertiary Amine Catalysis for Asymmetric Regioselective Rearrangements of Allylic Carbamates
Bauer, Johannes Moritz ; et al, Chemistry - A European Journal, 2016, 22(16), 5767-5777

Méthode de production 22

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Référence
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Méthode de production 23

Conditions de réaction
1.1 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine ,  1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)disiloxane Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.3 Reagents: Formic acid Solvents: Dichloromethane ;  10 min, rt
Référence
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Méthode de production 24

Conditions de réaction
1.1 Solvents: Acetic acid ;  21 h, reflux; reflux → rt
2.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Référence
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Méthode de production 25

Conditions de réaction
1.1 Reagents: Chloroacetone Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ;  5 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  12 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  10 h, rt
2.2 Reagents: Methanol Solvents: Toluene ,  Water
Référence
Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations
Iafe, Robert G.; et al, Organic Letters, 2013, 15(3), 582-585

trans-2-Butene-1,4-diol Raw materials

trans-2-Butene-1,4-diol Preparation Products

trans-2-Butene-1,4-diol Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:821-11-4)trans-2-Butene-1,4-diol
Numéro de commande:A848856
État des stocks:in Stock
Quantité:100g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:22
Prix ($):636.0/159.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:821-11-4)trans-2-Butene-1,4-diol
A848856
Pureté:99%/99%
Quantité:100g/25g
Prix ($):636.0/159.0
Courriel